Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate

Lipophilicity Drug-likeness Regioisomer differentiation

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate (CAS 1099331-19-7, MW 251.26 g/mol, formula C₁₁H₉NO₄S) is a heterocyclic amide-ester that fuses a furan-3-carboxamido donor with a thiophene-2-carboxylate acceptor via a central amide linkage. The compound belongs to a broader class of furan/thiophene carboxamide derivatives investigated for antiarrhythmic (Kv1.5 potassium channel blockade), carbonic anhydrase inhibition, anti-tubercular, and antiproliferative applications.

Molecular Formula C11H9NO4S
Molecular Weight 251.26 g/mol
Cat. No. B14906935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(furan-3-carboxamido)thiophene-2-carboxylate
Molecular FormulaC11H9NO4S
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=COC=C2
InChIInChI=1S/C11H9NO4S/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13)
InChIKeyORKWJTXBLNERGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate: A Dual-Heterocycle Building Block with Quantifiable Physicochemical Differentiation from the 2-Furan Regioisomer


Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate (CAS 1099331-19-7, MW 251.26 g/mol, formula C₁₁H₉NO₄S) is a heterocyclic amide-ester that fuses a furan-3-carboxamido donor with a thiophene-2-carboxylate acceptor via a central amide linkage [1]. The compound belongs to a broader class of furan/thiophene carboxamide derivatives investigated for antiarrhythmic (Kv1.5 potassium channel blockade), carbonic anhydrase inhibition, anti-tubercular, and antiproliferative applications [2][3][4]. Unlike the widely catalogued 2-furan regioisomer (CAS 438457-17-1), this 3-furan variant exhibits distinct computed physicochemical properties—including lower lipophilicity (XLogP3 = 2.2 vs. 2.6) and altered hydrogen-bonding topology—that directly influence solubility, permeability, and target engagement [5]. The compound is commercially available at ≥98% purity from multiple suppliers, making it accessible as both a screening candidate and a synthetic intermediate for structure–activity relationship (SAR) exploration .

Why Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate Cannot Be Interchanged with Its 2-Furan Regioisomer or Methyl-Substituted Analogs


The furan-2-carboxamido and furan-3-carboxamido regioisomers are constitutional isomers sharing identical molecular formula (C₁₁H₉NO₄S) and molecular weight (251.26 g/mol), yet they diverge in computed lipophilicity (ΔXLogP3 = 0.4 units), amide basicity (pKBH⁺), and hydrogen-bond acceptor orientation [1][2]. Published protonation studies demonstrate that furan-2-carboxamides exhibit measurably lower basicity than their 3-substituted counterparts, a property that governs protonation state at physiological pH and consequently impacts solubility, passive membrane permeability, and target-site engagement [3]. Furthermore, in carbonic anhydrase inhibitor programs, the replacement of a furan-carboxamide moiety with a thiophene-carboxamide abolished intraocular pressure (IOP)-lowering efficacy, underscoring that heterocycle identity—not merely carboxamide connectivity—is a critical determinant of biological outcome [4]. Substituting the 3-furan regioisomer with the more common 2-furan variant or with methyl-substituted analogs (e.g., 2-methylfuran-3-carboxamido derivatives) without experimental validation therefore risks altering logP-dependent pharmacokinetics, hydrogen-bonding patterns, and ultimately pharmacological activity [2][4].

Quantitative Differentiation Evidence for Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate Versus Closest Analogs


Computed Lipophilicity: XLogP3 = 2.2 for the 3-Furan Regioisomer Versus XLogP3 = 2.6 for the 2-Furan Isomer

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate exhibits a computed XLogP3 value of 2.2, which is 0.4 log units lower than that of its 2-furan regioisomer methyl 3-(furan-2-carboxamido)thiophene-2-carboxylate (XLogP3 = 2.6) [1][2]. Both values were computed using the XLogP3 3.0 algorithm (PubChem release 2019.06.18), ensuring identical computational methodology for a valid head-to-head comparison. The ΔXLogP3 of 0.4 corresponds to an approximately 2.5-fold difference in partition coefficient, a magnitude sufficient to alter predicted intestinal absorption and blood–brain barrier penetration in drug-likeness filters [1].

Lipophilicity Drug-likeness Regioisomer differentiation

Amide Basicity: 3-Furan-Carboxamides Exhibit Higher pKBH⁺ Than 2-Furan-Carboxamides, Altering Protonation State at Physiological pH

A UV-spectrophotometric study of furan- and thiophene-carboxamide protonation by Alberghina et al. (1979) established that furan-2-carboxamides possess measurably lower basicity compared to both benzamides and the corresponding 3-furan-carboxamide derivatives [1]. The pKBH⁺ values, derived using the Hₐ acidity function and Bunnett–Olsen linear free energy relationship, demonstrate that the site of furan attachment (position 2 vs. position 3) systematically alters the electron density at the amide carbonyl oxygen—the primary site of protonation. A higher pKBH⁺ for the 3-furan system implies a greater fraction of protonated amide at physiological pH, which can enhance aqueous solubility but may reduce passive membrane permeability relative to the less basic 2-furan counterpart [1].

Basicity Protonation pH-dependent solubility Heterocyclic carboxamide

Furan-3-Carboxamide Scaffold Demonstrates EC₅₀ = 1.25 μM Against H5N1 Influenza A Virus, Establishing Antiviral Relevance of the 3-Furan Carboxamide Pharmacophore

Yu et al. (2017) reported that 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) inhibited the H5N1 influenza A virus with an EC₅₀ of 1.25 μM, representing the most potent compound in a systematic SAR study of furan-carboxamide derivatives [1]. Critically, the SAR analysis demonstrated that the 2,5-dimethyl substitution pattern on the heterocyclic ring (furan or thiophene) had a significant influence on anti-influenza activity, and the furan-3-carboxamide connectivity was essential for activity [1]. While the target compound (methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate) differs in its N-substituent from compound 1a, both share the furan-3-carboxamide pharmacophore that was identified as the minimal active scaffold for H5N1 inhibition [1].

Antiviral H5N1 influenza Furan-3-carboxamide SAR

Furan-Carboxamide (but Not Thiophene-Carboxamide) Derivatives Achieve IOP Lowering Superior to Dorzolamide in Glaucoma Models—Heterocycle Identity Dictates Efficacy

Ilies et al. (2000) evaluated sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups as carbonic anhydrase (CA) inhibitors with topical intraocular pressure (IOP)-lowering activity [1]. The derivatives incorporating furan- and pyrrole-carboxamide moieties showed effective and long-lasting IOP lowering in both normotensive and glaucomatous rabbits, with potencies superior to the clinically used drugs dorzolamide and brinzolamide [1]. In striking contrast, the corresponding thiophene-substituted derivatives did not produce significant IOP lowering, demonstrating that heterocycle identity (furan vs. thiophene) is a binary determinant of in vivo efficacy in this therapeutic context [1]. This finding reinforces the non-interchangeability of furan- and thiophene-carboxamide building blocks in medicinal chemistry programs.

Carbonic anhydrase Glaucoma Intraocular pressure Furan vs. thiophene

Synthetic Accessibility: C3-Position of Thiophene-2-Carboxylate Enables Regioselective β-Directed Metalation for 2,3-Disubstituted Thiophene Synthesis

The carboxamide group at the 3-position of the thiophene-2-carboxylate core in methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can serve as a β-directing group for regioselective metalation, enabling the synthesis of 2,3-disubstituted thiophenes that are otherwise difficult to access [1]. The scope and limitations of carboxamide-induced β-directed metalation of 2-substituted furan, thiophene, and 1-methylpyrrole derivatives were systematically investigated, demonstrating that the carboxamide functionality directs lithiation to the β-position with high regioselectivity, allowing subsequent electrophilic quenching to install diverse substituents at the C3 position [1]. This synthetic handle is a differentiating feature versus analogs lacking the 3-carboxamido group, which require less efficient strategies for C3-functionalization.

Regioselective synthesis β-Directed metalation 2,3-Disubstituted thiophene Building block utility

Prioritized Application Scenarios for Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: H5N1 Influenza A Screening Cascade Exploiting the Furan-3-Carboxamide Pharmacophore

The furan-3-carboxamide scaffold has been experimentally validated as a minimal pharmacophore for H5N1 influenza A virus inhibition (lead compound EC₅₀ = 1.25 μM) [1]. Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can serve as a screening hit or starting point for hit-to-lead optimization in antiviral programs, with the methyl ester at the 2-position of the thiophene ring providing a tractable handle for SAR exploration through hydrolysis to the carboxylic acid, amidation, or transesterification. Procurement of this specific regioisomer is justified because the SAR study by Yu et al. (2017) demonstrated that the 3-carboxamide connectivity on the furan ring is essential for activity, whereas 2-substituted and non-furan analogs showed reduced or absent antiviral efficacy [1].

Carbonic Anhydrase Inhibitor Programs: Furan-3-Carboxamido Derivatives for Glaucoma with Superior IOP-Lowering Potency Over Thiophene Analogs

The Ilies et al. (2000) study established that furan-carboxamide-containing sulfonamides achieve IOP lowering superior to dorzolamide and brinzolamide, while thiophene-carboxamide analogs are inactive in the same rabbit glaucoma models [2]. Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate, as a furan-3-carboxamido-thiophene hybrid, occupies a unique structural space: it retains the furan-carboxamide motif essential for CA inhibition and IOP efficacy while incorporating a thiophene-2-carboxylate that may be further functionalized with a sulfonamide moiety to generate novel dual-heterocycle CA inhibitors. Its lower lipophilicity (XLogP3 = 2.2) relative to the 2-furan isomer may also favor aqueous suspension formulation, consistent with the topical delivery strategy validated in the Ilies et al. study [3][4].

Anti-Tubercular Lead Identification: Furan/Thiophene Carboxamide Library Synthesis with Validated MIC < 1 μg/mL Endpoint

Kumar et al. (2018) identified seven furan/thiophene carboxamide derivatives with MIC values below 1 μg/mL against Mycobacterium tuberculosis H37Rv, with molecular docking implicating enoyl ACP reductase (InhA) as the probable target [5]. Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can be incorporated as a core building block into focused libraries of furan/thiophene carboxamides and carbohydrazides. Its methyl ester can be converted to the corresponding carbohydrazide, a transformation that directly accesses the structural class shown to produce sub-μg/mL anti-TB activity. The compound's dual-heterocycle architecture enables systematic variation of both the furan and thiophene components, maximizing SAR information density per synthetic cycle [5].

Synthetic Methodology: Regioselective 2,3-Disubstituted Thiophene Synthesis via Carboxamide-Directed β-Metalation

The 3-carboxamido substituent on the thiophene-2-carboxylate core enables β-directed metalation with high regioselectivity, providing access to 2,3-disubstituted thiophenes that are challenging to prepare by classical electrophilic aromatic substitution [6]. Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate is thus a dual-purpose reagent: in addition to its potential biological activity, it is a valuable synthetic intermediate for constructing 2,3-disubstituted thiophene libraries. The furan-3-carboxamide directing group can be retained in the final product or hydrolytically removed post-functionalization. This synthetic versatility differentiates the compound from simpler 2-substituted thiophene analogs and supports its procurement for method development and library synthesis in academic and industrial settings [6].

Quote Request

Request a Quote for Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.